(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-4-2-3-12-7-16(25-17(12)15)18(23)21-8-13(9-21)22-10-14(19-20-22)11-5-6-11/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMCYIKZPDCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other biologically active compounds, it may exhibit a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without specific information about this compound, it’s difficult to predict how these factors would influence its action.
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid molecule that combines a triazole moiety with a benzofuran structure. This unique combination is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Triazole Ring : Known for its diverse biological activities, particularly in antifungal and anticancer applications.
- Benzofuran Moiety : Often associated with neuroprotective and anti-inflammatory effects.
Antifungal Activity
Research has indicated that triazole derivatives exhibit potent antifungal properties. A study by Liang et al. demonstrated that benzofuran-triazole hybrids showed significant activity against various fungal strains. The compound's structure suggests it may inhibit fungal growth by disrupting cell membrane synthesis or function.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Example Compound | Candida albicans | 0.0156 |
| Example Compound | Aspergillus niger | 0.0312 |
This data indicates that the compound could be effective against common pathogenic fungi, outperforming traditional antifungals like fluconazole.
Antibacterial Activity
The triazole ring is also linked to antibacterial effects. Studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole have been reported to exhibit MIC values in the range of 0.125–8 µg/mL against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
These findings suggest that the compound may have broad-spectrum antibacterial activity.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been widely studied. A notable investigation revealed that certain benzofuran-triazole hybrids displayed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve the induction of apoptosis or cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.60 |
| A549 | 0.62 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring can inhibit key enzymes involved in fungal cell wall synthesis.
- DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, leading to cell death in cancer cells.
- Membrane Disruption : The unique structure may disrupt cellular membranes in both bacteria and fungi.
Case Studies
A recent case study explored the synthesis and biological evaluation of a series of benzofuran-triazole hybrids, including our compound of interest. The study reported significant antifungal activity against Candida species and promising results against several bacterial strains.
Study Highlights:
- Synthesis Method : Utilized a one-pot reaction involving cyclization and coupling techniques.
- Biological Testing : Conducted using standard broth microdilution methods to determine MIC values.
- Results : Compounds exhibited selective toxicity with low cytotoxicity towards normal cells, indicating a favorable therapeutic index.
Q & A
Basic: What are the common synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using cyclopropylacetylene and sodium azide .
- Azetidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine moiety .
- Benzofuran Integration : Suzuki-Miyaura coupling or Friedel-Crafts acylation for methoxybenzofuran attachment .
Key reagents include Cu(I) catalysts, polar aprotic solvents (DMF, DMSO), and inert atmosphere (N₂) to prevent oxidation .
Advanced: How can computational methods optimize synthesis pathways?
Methodological Answer:
- DFT Calculations : Predict transition states and reaction thermodynamics (e.g., Gibbs free energy) to identify optimal conditions (e.g., THF vs. DMF solvent effects) .
- Molecular Docking : Screen interactions between intermediates and biological targets to prioritize synthetically accessible bioactive analogs .
- Reaction Simulation : Tools like Gaussian or ORCA model regioselectivity in triazole formation, reducing lab trial-and-error .
Basic: What characterization techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm) and connectivity via 2D-COSY .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and benzofuran planarity .
Advanced: How to address discrepancies between experimental and computational structural data?
Methodological Answer:
- Torsion Angle Analysis : Compare XRD-derived dihedral angles (e.g., triazole-azetidine linkage) with DFT-optimized geometries. Discrepancies >5° suggest recalibrating computational solvation models (e.g., SMD vs. PCM) .
- IR Validation : Match experimental carbonyl (C=O) stretches (~1680 cm⁻¹) with computed vibrational spectra to verify functional groups .
Advanced: What strategies resolve low yields in triazole-azetidine coupling?
Methodological Answer:
- Catalyst Screening : Compare CuI (70% yield) vs. Ru-based catalysts (e.g., RuPhos, 85% yield) for regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) at 80°C to minimize side-product formation .
- HPLC Monitoring : Track reaction progress using C18 columns (ACN/H₂O mobile phase) to optimize stoichiometry (1.2:1 azide:alkyne ratio) .
Basic: What functional groups influence reactivity?
Methodological Answer:
- Triazole : Dipole moment (~5 D) facilitates hydrogen bonding with biological targets .
- Azetidine : Ring strain (90° angle) enhances nucleophilicity for SN2 reactions .
- Methoxybenzofuran : Electron-rich aromatic system directs electrophilic substitutions (e.g., nitration at C5) .
Advanced: How to design assays for target interaction studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized target proteins .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation temperatures .
- In Silico Docking : Autodock Vina predicts binding poses (RMSD <2 Å) for triazole interactions with enzyme active sites .
Basic: What solvents and conditions stabilize this compound?
Methodological Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation of the benzofuran moiety .
- Solubility : DMSO (50 mg/mL) for biological assays; avoid protic solvents (e.g., MeOH) due to azetidine hydrolysis .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., oxidized triazole) that may skew activity .
- Positive Controls : Compare with known inhibitors (e.g., methotrexate for DHFR assays) to validate experimental setups .
Advanced: What computational models predict metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
